molecular formula C18H28O2 B11971537 (2,6-ditert-butyl-4-methylphenyl) propanoate CAS No. 72959-50-3

(2,6-ditert-butyl-4-methylphenyl) propanoate

Cat. No.: B11971537
CAS No.: 72959-50-3
M. Wt: 276.4 g/mol
InChI Key: GKULZSGLUGVHKX-UHFFFAOYSA-N
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Description

(2,6-ditert-butyl-4-methylphenyl) propanoate is an organic compound with the molecular formula C18H28O2. It is a derivative of phenol, specifically a propanoate ester of 2,6-ditert-butyl-4-methylphenol. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-ditert-butyl-4-methylphenyl) propanoate typically involves the esterification of 2,6-ditert-butyl-4-methylphenol with propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of reactants into the reactor, where they undergo esterification, followed by separation and purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(2,6-ditert-butyl-4-methylphenyl) propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,6-ditert-butyl-4-methylphenyl) propanoate has several applications in scientific research:

Mechanism of Action

The antioxidant properties of (2,6-ditert-butyl-4-methylphenyl) propanoate are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits their harmful effects. This mechanism involves the stabilization of free radicals and the prevention of chain reactions that lead to oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    2,6-ditert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.

    2,6-ditert-butyl-4-hydroxyanisole (BHA): Another antioxidant used in food preservation.

    2,6-ditert-butyl-4-methylphenyl acetate: A similar ester with different functional properties[][5].

Uniqueness

(2,6-ditert-butyl-4-methylphenyl) propanoate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties compared to other similar compounds. Its enhanced stability and antioxidant capacity make it particularly valuable in applications requiring long-term protection against oxidation[5][5].

Properties

CAS No.

72959-50-3

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

(2,6-ditert-butyl-4-methylphenyl) propanoate

InChI

InChI=1S/C18H28O2/c1-9-15(19)20-16-13(17(3,4)5)10-12(2)11-14(16)18(6,7)8/h10-11H,9H2,1-8H3

InChI Key

GKULZSGLUGVHKX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1C(C)(C)C)C)C(C)(C)C

Origin of Product

United States

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